molecular formula C9H10BrClO2 B14773899 1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene

1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene

Cat. No.: B14773899
M. Wt: 265.53 g/mol
InChI Key: FIQNUPKUBBUDEJ-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, chlorine, ethoxy, and methoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-2-ethoxy-4-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) bromide or aluminum chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of ethoxy or methoxy derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .

Scientific Research Applications

1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene involves its interaction with molecular targets through various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxybenzene: Similar in structure but lacks the chlorine and ethoxy substituents.

    1-Bromo-2-ethoxybenzene: Similar but lacks the chlorine and methoxy substituents.

    1-Chloro-2-ethoxy-4-methoxybenzene: Similar but lacks the bromine substituent

Uniqueness

1-Bromo-3-chloro-2-ethoxy-4-methoxybenzene is unique due to the combination of bromine, chlorine, ethoxy, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10BrClO2

Molecular Weight

265.53 g/mol

IUPAC Name

1-bromo-3-chloro-2-ethoxy-4-methoxybenzene

InChI

InChI=1S/C9H10BrClO2/c1-3-13-9-6(10)4-5-7(12-2)8(9)11/h4-5H,3H2,1-2H3

InChI Key

FIQNUPKUBBUDEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)OC)Br

Origin of Product

United States

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